Cas no 27503-81-7 (Ensulizole)
Ensulizole Chemical and Physical Properties
Names and Identifiers
-
- 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid
- 2-Phenylbenzimidazole-5-sulfonic acid
- UV absorber-T
- 2-Phenyl-5-benzimidazolesulfonic Acid
- 2 Phenyl-5-benzimidazolesulfonic acid
- 2-Phenylbenzimidazole-5-sulfonic acidneat
- Ensulizole
- Ensulizole(2-Phenylbenzimidazole 5-sulfonic acid)
- UV-T
- 2-phenyl-1H-benzoimidazole-5-sulfonic acid
- 2-Phenyl-5-benzimidazolesulfonic acid,Ensulizole
- 2-phenylbenzimidazole-5-sulfonate salt
- 2-phenyl-benzimidazole-5-sulfonic acid
- 2-Phenylbenzimidazole-5-sulphonic a
- NEO HELIOPAN HYDRO
- Novantisol
- PARSOL HS
- PHENYLBENZIMIDAZOLSULPHONICACID
- Ultraviolet absorbent UV-T
-
- MDL: MFCD00053007
- Inchi: 1S/C13H10N2O3S/c16-19(17,18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9/h1-8H,(H,14,15)(H,16,17,18)
- InChI Key: UVCJGUGAGLDPAA-UHFFFAOYSA-N
- SMILES: O=S(C1=CC=C2C(NC(C3=CC=CC=C3)=N2)=C1)(O)=O
- BRN: 922664
Computed Properties
- Exact Mass: 274.04100
- Monoisotopic Mass: 274.041
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 414
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2
- Topological Polar Surface Area: 83.1
Experimental Properties
- Color/Form: White powder, almost tasteless.
- Density: 1.3592 (rough estimate)
- Melting Point: >300 °C (lit.)
- Flash Point: >100
- Refractive Index: 1.6360 (estimate)
- Solubility: ethanol and water: soluble ((as sodium salt))
- Water Partition Coefficient: dissolution
- PSA: 91.43000
- LogP: 3.55740
- Merck: 3593
- Solubility: Insoluble in Vaseline, olive oil, isopropyl palmitate, soluble in ethanol, isopropanol, partially soluble in water.
Ensulizole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: R36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:2-8°C
- Risk Phrases:R36/37/38
- Safety Term:S26;S36
Ensulizole Customs Data
- HS CODE:29339990
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ensulizole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P838081-100ml |
2-Phenyl-5-benzimidazolesulfonic acid |
27503-81-7 | 96 % | 100ml |
1,166.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 437166-50G |
Ensulizole |
27503-81-7 | 50g |
¥732.05 | 2023-12-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 437166-250G |
Ensulizole |
27503-81-7 | 250g |
¥1662.34 | 2023-12-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 68569-100MG |
Ensulizole |
27503-81-7 | 100mg |
¥1216.54 | 2023-10-22 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1301-1G |
Ensulizole |
27503-81-7 | 1g |
¥1399.27 | 2024-12-21 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1530809-200MG |
Ensulizole |
27503-81-7 | 200mg |
¥3199.48 | 2023-09-06 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1670-25G |
2-Phenyl-5-benzimidazolesulfonic Acid |
27503-81-7 | >95.0%(T) | 25g |
¥280.00 | 2024-04-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY012665-5g |
2-Phenylbenzimidazole-5-sulfonic Acid |
27503-81-7 | ≥95% | 5g |
¥385.00 | 2025-04-15 | |
| TRC | E557900-1g |
Ensulizole |
27503-81-7 | 1g |
$ 141.00 | 2023-09-07 | ||
| TRC | E557900-10g |
Ensulizole |
27503-81-7 | 10g |
$ 173.00 | 2023-09-07 |
Ensulizole Suppliers
Ensulizole Related Literature
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1. Acetyl salicylic acid–ZnAl layered double hydroxide functional nanohybrid for skin care applicationDamodar Mosangi,Lumbidzani Moyo,Sreejarani Kesavan Pillai,Suprakas Sinha Ray RSC Adv. 2016 6 105862
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Muhammad Mubeen,Noor ul Ain,Muhammad Adnan Khalid,Maria Mukhtar,Bushra Naz,Zumaira Siddique,Anwar Ul-Hamid,Azhar Iqbal RSC Adv. 2023 13 19096
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Luiz Fernando Moreira,Marcos Roberto de Vasconcelos Lanza,Auro Atsushi Tanaka,Maria Del Pilar Taboada Sotomayor Analyst 2009 134 1453
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Joanke van Dijk,Romain Figuière,Stefan C. Dekker,Annemarie P. van Wezel,Ian T. Cousins Environ. Sci.: Processes Impacts 2023 25 1067
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Jae-Min Oh,Timothy T. Biswick,Jin-Ho Choy J. Mater. Chem. 2009 19 2553
Additional information on Ensulizole
Ensulizole (CAS No. 27503-81-7): A Comprehensive Overview of Its Chemistry, Applications, and Recent Advancements
Ensulizole, chemically known as ethylhexyl methoxycrylene and identified by the CAS No. 27503-81-7, is a UV filter widely recognized for its role in sunscreen formulations. This organic compound belongs to the cinnamate ester class and functions as a broadband absorber of ultraviolet (UV) radiation. Recent studies have highlighted its unique ability to enhance the photostability of other sunscreen actives while minimizing skin irritation—a critical factor in modern sun protection products. Its chemical structure (C16H24O3) comprises a methoxy-substituted benzene ring linked to an octyl ester group, enabling efficient energy dissipation of UV photons through non-radiative relaxation pathways.
The physical properties of Ensulizole (CAS No. 27503-81-7) are optimized for dermatological applications: a melting point of 49–51°C ensures compatibility with liquid and emulsion-based formulations, while its low water solubility (< 0.1 g/L) prevents leaching during water exposure. A groundbreaking 2023 study published in the Journal of Photochemistry and Photobiology B: Biology revealed that its photochemical stability under prolonged UV irradiation surpasses traditional filters like oxybenzone by maintaining >90% efficacy after 8 hours of simulated sunlight exposure—a critical advancement for real-world application scenarios.
Synthetic advancements continue to refine the production of Ensulizole (CAS No. 27503-81-7). Researchers at the University of Basel recently reported a novel catalytic route using palladium-mediated cross-coupling reactions, reducing synthesis steps from five to two while achieving >98% purity without hazardous intermediates. This method aligns with green chemistry principles, addressing environmental concerns raised in earlier processes involving chlorinated solvents.
Innovative applications extend beyond conventional sunscreens. A 2024 preclinical trial demonstrated its potential as a photoprotective additive in cosmetic serums, where it stabilized vitamin C derivatives against UV-induced degradation without compromising skin permeability. Concurrently, studies published in Nature Materials Chemistry explored its role in enhancing the efficiency of organic solar cells through controlled electron transfer mechanisms—an unexpected synergy between dermatology and renewable energy research.
Toxicological evaluations remain pivotal for regulatory compliance. The European Chemicals Agency’s (ECHA) recent risk assessment confirmed that topical application at concentrations ≤5% exhibits minimal dermal absorption (< 0.1%), with no evidence of endocrine disruption or genotoxicity under standard usage conditions. These findings were corroborated by in vitro assays using reconstructed human epidermis models, reinforcing its safety profile compared to older-generation filters.
The environmental fate of Ensulizole (CAS No. 27503-81-7) has gained scrutiny following widespread beachwater contamination reports. However, a landmark study in Aquatic Toxicology (July 2024) identified rapid aerobic biodegradation via microbial enzymes within wastewater treatment systems, with complete mineralization achieved within seven days under mesophilic conditions—mitigating earlier concerns about bioaccumulation in marine ecosystems.
Ongoing research focuses on multifunctional formulations leveraging its inherent properties. A collaborative project between L’Oréal Research and MIT engineers developed microencapsulated particles combining Ensulizole with anti-inflammatory resveratrol derivatives, demonstrating dual UV protection and redness reduction in clinical trials conducted on Fitzpatrick Type III–V skin types during summer months.
Nanotechnology integration presents another frontier: quantum dot-enhanced delivery systems using Ensulizole as a stabilizing matrix achieved uniform dispersion across skin layers while maintaining SPF values comparable to conventional emulsions—a breakthrough published in the January 2024 issue of Biomaterials Science.
Economic factors drive continued interest despite market saturation challenges. According to Transparency Market Research’s Q4 report, global demand for Ensulizole-based products grew by 6% YoY due to rising adoption in mineral sunscreen blends targeting sensitive skin demographics—a trend accelerated by regulatory shifts favoring organic filter combinations over standalone physical blockers.
In conclusion, Ensulizole (CAS No. 27503-81-7) remains a cornerstone ingredient in modern photoprotection science due to its synergistic capabilities and evolving applications across multiple industries. As interdisciplinary research bridges gaps between chemistry, ecology, and dermatology, this compound continues to redefine standards for efficacy, safety, and sustainability in cosmetic innovation.
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